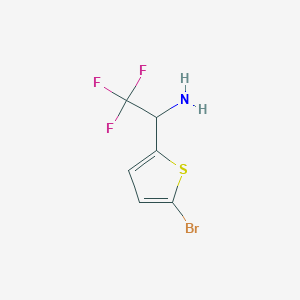
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a brominated thiophene ring and a trifluoromethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group and subsequent amination. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Introduction of Trifluoromethyl Group: The brominated thiophene is then reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) to form 5-bromo-2-(trifluoromethyl)thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-Bromo-5-trifluoromethylthiophene: Similar structure but lacks the amine group.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of an amine.
Uniqueness
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a brominated thiophene ring and a trifluoromethyl group attached to an amine. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5BrF3NS |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H5BrF3NS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5H,11H2 |
Clave InChI |
WQJQYIQFPDPGCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















